molecular formula C17H15ClO4 B123399 2-[4-(3-Chlorbenzoyl)phenoxy]-2-methylpropansäure CAS No. 60012-96-6

2-[4-(3-Chlorbenzoyl)phenoxy]-2-methylpropansäure

Katalognummer: B123399
CAS-Nummer: 60012-96-6
Molekulargewicht: 318.7 g/mol
InChI-Schlüssel: JIWVJAFWQBLUTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is the Peroxisome Proliferator-Activated Receptor Alpha (PPARA) . PPARA is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, inflammation, and other physiological processes .

Mode of Action

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid interacts with PPARA by binding to its ligand-binding domain . This binding activates PPARA, leading to changes in the transcription of target genes . The exact nature of these changes depends on the specific genes involved and the cellular context .

Biochemical Pathways

The activation of PPARA by 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid affects several biochemical pathways. These include the fatty acid oxidation pathway, the inflammation pathway, and the lipid metabolism pathway . Downstream effects of these pathway alterations can include reduced inflammation, improved lipid metabolism, and other beneficial effects .

Pharmacokinetics

Based on its structural similarity to other compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid’s action include changes in gene expression, alterations in cellular metabolism, and reductions in inflammation . These effects can contribute to the compound’s potential therapeutic benefits .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid. For example, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to bind to PPARA . Additionally, individual factors such as genetic variations in PPARA or other proteins can influence the compound’s efficacy .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is similar to other compounds like fenofibric acid and bezafibrate, which also target PPARα . it is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:

These compounds share a common mechanism of action but differ in their chemical structures and specific therapeutic applications.

Biologische Aktivität

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, commonly referred to in the context of its pharmacological applications, is a compound with significant biological activity, particularly as a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARA). This article explores its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by research findings and case studies.

Target and Mode of Action

The primary target of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is PPARA. This compound binds to the ligand-binding domain of PPARA, leading to the activation of various downstream signaling pathways. The activation of PPARA notably influences:

  • Fatty Acid Oxidation Pathway : Enhances the metabolism of fatty acids.
  • Inflammation Pathway : Modulates inflammatory responses.
  • Lipid Metabolism Pathway : Influences lipid profiles, promoting favorable lipid levels.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces. Its structural similarities to other compounds indicate a potential for extensive metabolic processing.

Biological Effects

The interaction with PPARA results in several molecular and cellular effects:

  • Gene Expression Changes : Alters the expression of genes involved in lipid metabolism and inflammation.
  • Cellular Metabolism Alterations : Enhances metabolic rates in various tissues.
  • Reduction in Inflammation : Exhibits anti-inflammatory properties, which may be beneficial in metabolic disorders.

Case Studies

Several studies have investigated the effects of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid on metabolic disorders:

  • Hyperlipidemia Treatment : Clinical trials have demonstrated that this compound can effectively lower triglyceride levels and improve HDL cholesterol levels in patients with dyslipidemia. It was noted that treatment with this compound resulted in a significant reduction in triglycerides compared to placebo groups .
  • Diabetes Management : In animal models, administration of this compound improved insulin sensitivity and reduced markers of inflammation associated with obesity .
  • Long-term Safety and Efficacy : A long-term study involving diabetic patients showed a trend towards reduced cardiovascular events when treated with this compound alongside statins .

Data Tables

StudyPopulationDosageOutcomes
FIELD Study9,795 patients145 mg/dayReduced triglycerides; improved HDL levels
Diabetes StudyObese miceVariesImproved insulin sensitivity; reduced inflammation
Long-term Safety StudyDiabetic patients145 mg/dayReduced cardiovascular events trend

Eigenschaften

IUPAC Name

2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVJAFWQBLUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208722
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60012-96-6
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.